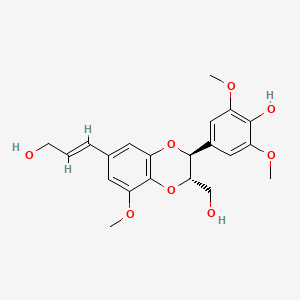

Nitidanin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O8 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

4-[(2S,3S)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+/t18-,20-/m0/s1 |

InChI Key |

AZTAGXIJLPKJOR-BJUCQYRTSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O)OC)CO)/C=C/CO |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nintedanib: A Technical Guide for Researchers

Nintedanib is a potent small molecule inhibitor targeting multiple tyrosine kinases, pivotal in the pathogenesis of diseases characterized by excessive fibrosis and angiogenesis. This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

Nintedanib functions as an intracellular, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs). By binding to the ATP-binding pocket of these receptors, nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][3] This multi-targeted inhibition is central to its therapeutic effects, simultaneously disrupting key processes in fibrosis and angiogenesis.[1][4]

The primary molecular targets of nintedanib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFRs blocks the signaling pathways responsible for angiogenesis, the formation of new blood vessels.[1][5]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): By targeting FGFRs, nintedanib impedes the proliferation and activation of fibroblasts, which are key effector cells in the development of fibrosis.[1][5]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Inhibition of PDGFR signaling further curtails fibroblast proliferation, migration, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition.[1][5]

In addition to these primary targets, nintedanib also demonstrates inhibitory activity against non-receptor tyrosine kinases such as Src, Lck, and Lyn.[6][7] The culmination of these inhibitory actions results in a potent anti-fibrotic and anti-angiogenic effect, which has shown clinical efficacy in conditions like idiopathic pulmonary fibrosis (IPF) by slowing the decline in forced vital capacity.[1][6]

Quantitative Data: Inhibitory Activity of Nintedanib

The potency of nintedanib against its key targets has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro cell-free kinase assays.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 34[8][9] |

| VEGFR2 | 13[8][9] |

| VEGFR3 | 13[8][9] |

| FGFR1 | 69[8][9] |

| FGFR2 | 37[8][9] |

| FGFR3 | 108[8][9] |

| PDGFRα | 59[8][9] |

| PDGFRβ | 65[8][9] |

| Flt-3 | 26[3] |

| Lck | 16[9] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions underlying nintedanib's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated.

Caption: Nintedanib inhibits key signaling pathways.

Caption: Workflow for fibroblast proliferation assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method to determine the inhibitory activity of nintedanib on VEGFR-2 kinase activity in a cell-free system.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Nintedanib stock solution (in DMSO)

-

Kinase buffer (e.g., 10 mM Tris pH 7.5, 2 mM EDTA, 2 mg/mL BSA)

-

Substrate mix (e.g., 62.4 mM Tris pH 7.5, 2.7 mM DTT, 5.3 mM MnCl2, 13.3 mM Mg-acetate, 0.42 mM ATP, 0.83 mg/mL Poly-Glu-Tyr(4:1), and 1.7 μg/mL Poly-Glu-Tyr(4:1)-biotin)

-

Stop solution (250 mM EDTA, 20 mM HEPES, pH 7.4)

-

Streptavidin-coated microtiter plates

-

Europium-labeled anti-phosphotyrosine antibody (e.g., PY20)

-

DELFIA enhancement solution and wash buffer

Procedure:

-

Prepare serial dilutions of nintedanib in 25% DMSO.

-

In a microtiter plate, add 10 µL of each nintedanib dilution to 10 µL of diluted VEGFR-2 kinase (e.g., 0.8 µg/mL in kinase buffer).

-

Include controls for no enzyme (blank) and no inhibitor (maximum reaction).

-

Pre-incubate the plate for 1 hour at room temperature with gentle shaking.

-

Initiate the kinase reaction by adding 30 µL of the substrate mix to each well and incubate for 1 hour at room temperature.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Transfer 90 µL of the reaction mixture to a streptavidin-coated plate and incubate for 1-2 hours to allow the biotinylated substrate to bind.

-

Wash the plate three times with PBS.

-

Add the europium-labeled anti-phosphotyrosine antibody (e.g., diluted 1:2000 in DELFIA assay buffer) and incubate.

-

Wash the plate three times with DELFIA wash buffer to remove excess antibody.

-

Add 100 µL of DELFIA enhancement solution to each well and incubate for 10 minutes.

-

Measure the time-resolved fluorescence using a multilabel reader to quantify kinase activity.

-

Calculate the IC50 value of nintedanib by plotting the percentage of inhibition against the log of the inhibitor concentration.

Fibroblast Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of nintedanib on the proliferation of human lung fibroblasts stimulated with PDGF.

Materials:

-

Primary human lung fibroblasts (HLFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PDGF-BB (e.g., 50 ng/mL)

-

Nintedanib

-

BrdU labeling solution

-

Fixation solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DNA denaturation solution (e.g., 2N HCl)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

96-well plates

Procedure:

-

Seed HLFs in a 96-well plate at a suitable density (e.g., 500 cells/well) and allow them to adhere overnight.[10]

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of nintedanib for 2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) in the presence of nintedanib.

-

Add BrdU labeling solution to the culture medium and incubate for a period appropriate for the cell division rate (e.g., 1-24 hours).[11]

-

Remove the labeling solution and wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash with PBS and then permeabilize the cells for 20 minutes.

-

Denature the DNA by incubating with HCl.

-

Neutralize the acid and wash the cells.

-

Block non-specific binding and then incubate with the anti-BrdU primary antibody overnight at room temperature.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Image the plate using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol provides a general framework for evaluating the efficacy of nintedanib in a mouse model of pulmonary fibrosis.

Materials:

-

C57BL/6 mice (male, 8-week-old)

-

Bleomycin sulfate

-

Nintedanib

-

Vehicle for oral gavage (e.g., carboxymethylcellulose sodium)

-

Anesthetic (e.g., pentobarbital sodium)

Procedure:

-

Acclimatize mice for at least one week.

-

Anesthetize the mice via intraperitoneal injection.

-

On day 0, induce pulmonary fibrosis by a single intratracheal administration of bleomycin (e.g., 5 mg/kg) in saline. Control animals receive saline only.

-

Divide the bleomycin-treated mice into a vehicle control group and nintedanib treatment groups (e.g., 30, 60 mg/kg/day).[2]

-

Administer nintedanib or vehicle daily via oral gavage, starting from a predetermined time point (e.g., day 1 for a preventive regimen or day 9 for a therapeutic regimen).[6]

-

Monitor the mice for body weight and signs of distress throughout the study.

-

On a terminal day (e.g., day 28), euthanize the mice.

-

Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.

-

Harvest the lungs. One lung can be used for histological analysis (e.g., H&E and Masson's trichrome staining to assess inflammation and fibrosis via the Ashcroft score), and the other can be homogenized for biochemical assays (e.g., hydroxyproline content to quantify collagen deposition).[7][12]

References

- 1. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. [PDF] Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts | Semantic Scholar [semanticscholar.org]

- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 12. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]

Isolating Nitidanin Diisovalerianate from Onopordum acanthium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onopordum acanthium, commonly known as Scotch thistle, is a plant rich in various bioactive secondary metabolites. Among these, the lignan Nitidanin diisovalerianate, found in the roots of the plant, is of growing interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of a proposed methodology for the isolation and purification of this compound diisovalerianate from O. acanthium roots. The protocol described herein is based on established phytochemical techniques for the separation of lignans and other natural products from plant matrices. This document also collates available data on related compounds and outlines a logical workflow for researchers. Due to a lack of specific published data on this compound diisovalerianate, this guide also highlights areas where further research is required to establish quantitative yields, purity standards, and to elucidate its biological signaling pathways.

Introduction

Onopordum acanthium L., a member of the Asteraceae family, has a history of use in traditional medicine for treating various ailments.[1][2][3] Modern phytochemical investigations have revealed a diverse array of chemical constituents within the plant, including flavonoids, phenylpropanoids, triterpenoids, and sesquiterpene lactones.[1][4] Of particular note is the presence of lignans, a class of polyphenolic compounds known for their wide range of biological activities, including anti-inflammatory and antitumor properties.[1][4]

This compound diisovalerianate has been identified as a constituent of the roots of O. acanthium.[1] However, to date, a detailed, publicly available protocol for its specific isolation and purification does not exist. This guide aims to bridge that gap by proposing a robust experimental workflow based on analogous phytochemical separations. The successful isolation and characterization of this compound diisovalerianate are crucial first steps in unlocking its therapeutic potential and for enabling further pharmacological studies.

Proposed Experimental Protocol for Isolation and Purification

The following protocol is a proposed multi-step procedure for the isolation of this compound diisovalerianate from the dried roots of Onopordum acanthium.

Plant Material Collection and Preparation

-

Collection: Roots of Onopordum acanthium should be collected from mature, healthy plants. Proper botanical identification is crucial to ensure the correct species is being processed.

-

Preparation: The collected roots should be thoroughly washed with water to remove soil and debris. Subsequently, they should be air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Once completely dry, the roots should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Initial Extraction: The powdered root material (e.g., 1 kg) is to be subjected to exhaustive extraction with methanol (MeOH) at room temperature. This can be achieved by maceration with periodic agitation or by using a Soxhlet apparatus. The extraction should be repeated multiple times (e.g., 3 x 5 L of MeOH) until the solvent runs clear.

-

Solvent Evaporation: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to yield a crude methanol extract.

Liquid-Liquid Partitioning

The crude methanolic extract is to be suspended in a mixture of methanol and water (e.g., 9:1 v/v) and then partitioned sequentially with solvents of increasing polarity to separate compounds based on their solubility.

-

Hexane Partitioning: The aqueous methanol suspension is first partitioned with n-hexane to remove nonpolar constituents such as fats, waxes, and sterols. The hexane fractions are collected and can be stored for further analysis of other components.

-

Chloroform Partitioning: The remaining aqueous methanol layer is then partitioned with chloroform (CHCl₃). Lignans are typically of intermediate polarity and are expected to partition into the chloroform layer. This step is repeated multiple times to ensure complete extraction. The combined chloroform fractions are then concentrated under reduced pressure to yield a chloroform-soluble fraction enriched with lignans.

Chromatographic Purification

The chloroform fraction is expected to contain a mixture of lignans and other compounds of similar polarity. Further purification is necessary to isolate this compound diisovalerianate.

-

Column Chromatography (CC): The chloroform fraction is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system is proposed, starting with a nonpolar solvent and gradually increasing the polarity. A suitable gradient could be n-hexane:ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the proportion of EtOAc (e.g., 95:5, 90:10, 80:20, etc.).

-

Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A suitable solvent system (e.g., n-hexane:EtOAc in varying ratios) is used to develop the plates.

-

Visualization: Spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography that are rich in the target compound may require further purification using preparative HPLC.

-

Column: A C18 reversed-phase column is recommended.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, would likely be effective for separating closely related lignans.

-

Detection: UV detection at a wavelength determined by preliminary UV-Vis spectroscopy of the partially purified fraction.

-

Structure Elucidation and Purity Assessment

The identity and purity of the isolated this compound diisovalerianate should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the peer-reviewed literature regarding the yield of this compound diisovalerianate from Onopordum acanthium roots. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Unit | Method of Determination |

| Starting Plant Material (Dry Weight) | TBD | g | Gravimetric |

| Crude Methanol Extract Yield | TBD | g (%) | Gravimetric |

| Chloroform Fraction Yield | TBD | g (%) | Gravimetric |

| Purified this compound diisovalerianate Yield | TBD | mg (%) | Gravimetric/HPLC Quantification |

| Purity of Final Compound | TBD | % | HPLC |

TBD: To be determined through experimental work.

Visualizations

Experimental Workflow

References

Chemical Structure Elucidation of Nitidanin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidanin, a benzodioxane-type lignan isolated from the wood of Zanthoxylum nitidum, has garnered interest due to its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation and characterization, and a discussion of the general signaling pathways associated with lignans. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a lignan with the molecular formula C₂₁H₂₄O₈ and a molecular weight of 404.4 g/mol . Its structure was first elucidated by Ishii et al. in 1983 through spectroscopic analysis and chemical degradation. The core of the molecule is a 1,4-benzodioxane ring system, characteristic of this class of lignans.

Spectroscopic Data for Structure Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data from primary literature should be inserted here. | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data from primary literature should be inserted here. | |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the MS/MS spectrum help to confirm the structure of different parts of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | Insert value |

| [M+Na]⁺ | Insert value |

| Fragment 1 | Insert value |

| Fragment 2 | Insert value |

Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, while UV spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores like aromatic rings.

Table 4: IR and UV Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Description |

| IR (cm⁻¹) | Insert value(s) | e.g., O-H stretch, C=O stretch, C-O stretch |

| UV (λₘₐₓ, nm) | Insert value(s) | e.g., π → π transitions in aromatic rings* |

Experimental Protocols

Isolation of this compound from Zanthoxylum nitidum

The following is a general protocol for the isolation of lignans from Zanthoxylum species, which can be adapted for the specific isolation of this compound.

-

Extraction: Air-dried and powdered wood of Zanthoxylum nitidum is extracted with methanol at room temperature for an extended period (e.g., 3-5 days). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to the residual solvent peak.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

-

UV Spectroscopy: UV spectra are recorded on a UV-Vis spectrophotometer in methanol.

Visualization of Methodologies

Physicochemical properties of Nitidanin for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin is a naturally occurring lignan, a class of polyphenolic compounds found in plants. It is classified as a phenylpropanoid, possessing a characteristic chemical structure that has drawn interest for its potential biological activities. This technical guide provides a summary of the available physicochemical properties of this compound to support its application in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2R,3R)-rel-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(1E)-3-hydroxy-1-propen-1-yl]-8-methoxy-1,4-benzodioxin-2-methanol | ECHEMI[1] |

| CAS Number | 171674-89-8 | ECHEMI[1], BioCrick[2] |

| Molecular Formula | C₂₁H₂₄O₈ | ECHEMI[1], BioCrick[2] |

| Molecular Weight | 404.4 g/mol | BioCrick[2] |

| Appearance | Powder | BioCrick[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |

| Storage | Desiccate at -20°C | BioCrick[2] |

Biological Activity

Currently, there is limited specific information available in peer-reviewed literature regarding the detailed biological activities, mechanisms of action, and quantitative efficacy (e.g., IC50 values) of this compound. While related lignans have been investigated for various properties, including anti-inflammatory, antioxidant, and anticancer effects, dedicated studies on this compound are scarce.

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not extensively documented in publicly accessible scientific literature. Researchers interested in working with this compound may need to refer to general methods for the isolation and analysis of lignans from plant sources or develop their own protocols based on its chemical structure and solubility.

Signaling Pathways

There is currently no specific information available in the scientific literature that delineates the signaling pathways modulated by this compound.

Conclusion

This compound is a lignan with established basic chemical properties. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical characteristics, specific biological activities, mechanisms of action, and established experimental protocols. Further research is required to fully elucidate the therapeutic potential and biochemical profile of this compound. Researchers are encouraged to contribute to the body of knowledge by investigating and publishing on the properties and activities of this compound.

References

Nitidanin as a lignan compound in medicinal plants

Abstract

Nitidanin is a naturally occurring benzodioxane-type lignan found in select medicinal plants. This technical document provides a comprehensive overview of the current scientific knowledge regarding this compound (CAS 171674-89-8), intended for researchers, scientists, and professionals in drug development. It details the compound's chemical properties, its known botanical sources, and reported biological activities. This guide also presents generalized experimental protocols relevant to the extraction and isolation of lignans from plant matrices, addressing the current scarcity of specific methodologies for this compound in the literature. A critical distinction is made between this compound (a lignan) and the similarly named but structurally different alkaloid, Nitidine, to prevent common misconceptions in research.

Introduction and Chemical Profile

This compound is classified as a lignan, a major class of phenolic compounds derived from the dimerization of two phenylpropanoid units.[1] Lignans are widely investigated for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. This compound's specific structure places it within the benzodioxane subgroup of lignans.

1.1. Chemical Identity

It is imperative to distinguish this compound from Nitidine, a well-studied benzophenanthridine alkaloid with a different chemical structure (C₂₁H₁₈NO₄⁺) and distinct biological activities, notably in the realm of neuroprotection and anti-malarial research. Much of the readily available literature on signaling pathways, such as ERK and NF-κB modulation, pertains to Nitidine, not the lignan this compound. This guide focuses exclusively on the lignan compound.

| Property | Value | Source |

| Chemical Name | (2R,3R)-rel-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(1E)-3-hydroxy-1-propen-1-yl]-8-methoxy-1,4-benzodioxin-2-methanol | [1] |

| CAS Number | 171674-89-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₄O₈ | [1][4] |

| Molecular Weight | 404.41 g/mol | [1] |

| Compound Type | Lignan (Phenylpropanoid) | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

Natural Occurrence in Medicinal Plants

This compound has been identified in a limited number of plant species. Its isolation has been documented from the wood of Xanthoxylum nitidum (Fagara nitida) and the leaves, twigs, and stems of Grewia bilamellata.[5] Additionally, a derivative, this compound diisovalerianate, has been reported in the thistle Onopordum acanthium.[6]

Biological and Pharmacological Activity

The biological activities of this compound have not been extensively characterized. The primary reported activity is its potential as an antimalarial compound, identified through bioassay-directed fractionation of extracts from Grewia bilamellata.

| Activity | Target Organism | Assay Type | Result | Source |

| Antimalarial | Plasmodium falciparum | In Vitro | Showed varying degrees of activity | [5] |

| Cytotoxicity | Human Oral Epidermoid (KB) Cancer Cell Line | In Vitro | Devoid of significant cytotoxicity | [5] |

Note: Specific quantitative data such as IC50 or EC50 values for this compound's antimalarial activity are not detailed in the currently available literature.

Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature detailing the signaling pathways modulated by the lignan this compound. Researchers are cautioned against extrapolating signaling pathway data from the similarly named alkaloid, Nitidine, as their distinct chemical structures imply different mechanisms of action.

Experimental Protocols: A Generalized Approach

5.1. General Extraction and Isolation Workflow

The process begins with the collection and preparation of plant material, followed by solvent extraction to create a crude extract. This extract then undergoes fractionation and purification through various chromatographic techniques to isolate the target compound.

5.2. Detailed Methodologies

-

Extraction: Powdered plant material is typically subjected to maceration or Soxhlet extraction using organic solvents like ethanol, methanol, or acetone, often in aqueous mixtures (e.g., 70-80% ethanol).[7][8] The choice of solvent is critical for efficiently extracting phenolic compounds.

-

Concentration: The resulting liquid extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7][8]

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning. For moderately polar compounds like lignans, partitioning between water and a solvent such as ethyl acetate is common to separate them from more polar or non-polar constituents.[9]

-

Purification: The enriched fraction is then subjected to one or more chromatographic steps for purification.

-

Column Chromatography: Gravity column chromatography using stationary phases like silica gel or Sephadex LH-20 is a standard initial purification step.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative reverse-phase HPLC.[10]

-

-

Analysis and Elucidation: The structure and purity of the isolated compound are confirmed using modern analytical techniques, primarily Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) for complete structural elucidation.[11]

Conclusion and Future Directions

This compound is a defined lignan with confirmed presence in several medicinal plants and preliminary evidence of antimalarial activity. However, a significant knowledge gap exists regarding its broader pharmacological profile, mechanism of action, and potential therapeutic applications. The current body of scientific literature lacks detailed quantitative biological data, specific experimental protocols, and any investigation into its effects on cellular signaling pathways.

Future research should focus on:

-

Developing standardized protocols for the efficient isolation and quantification of this compound from its natural sources.

-

Conducting comprehensive in vitro and in vivo screening to determine its biological activities (e.g., anti-inflammatory, anticancer, antioxidant) and establish quantitative metrics such as IC50 values.

-

Investigating the molecular mechanisms and identifying the specific cellular signaling pathways modulated by this compound to understand its mode of action.

-

Clarifying its safety and toxicity profile to assess its potential as a therapeutic lead compound.

Addressing these areas is essential for the scientific community to fully evaluate the potential of this compound in drug discovery and development.

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clinivex.com [clinivex.com]

- 4. This compound | CAS:171674-89-8 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | CAS:171674-89-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. dspace.alquds.edu [dspace.alquds.edu]

- 8. In-Depth Analysis of Olea europaea L. Leaf Extract: Alleviating Pulmonary Histological Disturbances, Pro-Inflammatory Responses, and Oxidative Stress from Isolated or Combined Exposure to Inhaled Toluene and Noise in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Separation and identification of phenolic compounds of extra virgin olive oil from Olea europaea L. by HPLC-DAD-SPE-NMR/MS. Identification of a new diastereoisomer of the aldehydic form of oleuropein aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Nitidanin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidanin, a lignan identified in Onopordum acanthium, represents a class of natural products with significant therapeutic potential. While direct experimental data on this compound is emerging, its structural similarity to other well-researched lignans from the same plant, such as arctiin, suggests promising anti-inflammatory and anticancer bioactivities. This technical guide outlines a comprehensive in silico approach to model and predict the bioactivity of this compound, providing a framework for targeted experimental validation. The methodologies presented herein are designed to accelerate the discovery and development of this compound-based therapeutics. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its close structural analog, arctiin, as a proxy to illustrate key concepts and methodologies.

Introduction to this compound and In Silico Drug Discovery

This compound is a lignan, a class of polyphenolic compounds found in plants. It has been isolated from Onopordum acanthium, a plant with a history of use in traditional medicine for treating inflammatory conditions and tumors. The complex biological activities of natural products like this compound can be efficiently explored through in silico modeling. These computational techniques allow for the prediction of molecular interactions, pharmacokinetic properties, and potential therapeutic effects, thereby streamlining the drug discovery process and reducing the reliance on extensive preliminary experimental work.

This guide provides a roadmap for the in silico investigation of this compound's bioactivity, focusing on its potential as an anti-inflammatory and anticancer agent. We will explore relevant signaling pathways, propose a robust in silico modeling workflow, and provide detailed protocols for subsequent experimental validation.

Predicted Bioactivity and Molecular Targets

Based on the known activities of the source plant and related lignans like arctiin, this compound is predicted to exhibit both anti-inflammatory and anticancer properties. The primary molecular targets and signaling pathways likely modulated by this compound are crucial for the pathogenesis of these conditions.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Lignans have been shown to modulate key inflammatory pathways. The predicted anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory mediators and their upstream signaling cascades.

Key Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory cytokines and enzymes like COX-2.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation.

Anticancer Activity

The antiproliferative effects of lignans are often attributed to their ability to interfere with cell cycle progression, induce apoptosis, and inhibit signaling pathways that are constitutively active in cancer cells.

Key Signaling Pathways:

-

STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: Aberrant STAT3 activation is common in many cancers and promotes cell survival and proliferation.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling: This pathway is critical for cell growth, survival, and metabolism, and its dysregulation is a hallmark of cancer.

Quantitative Bioactivity Data (Arctiin as a Proxy)

To provide a quantitative context for the predicted bioactivity of this compound, the following tables summarize the reported efficacy of its structural analog, arctiin. These values serve as a benchmark for what might be expected from this compound in experimental assays.

Table 1: Anti-Inflammatory Activity of Arctigenin (the aglycone of Arctiin)

| Assay | Cell Line | Stimulant | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 8.4 | [1] |

| TNF-α Release | RAW 264.7 | LPS | 19.6 | [1] |

| TNF-α Release | THP-1 | LPS | 25.0 | [1] |

| IL-6 Release | RAW 264.7 | LPS | 29.2 | [1] |

Table 2: Anticancer Activity of Arctigenin (the aglycone of Arctiin)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24h | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.285 | 24h | [2] |

| MDA-MB-453 | Breast Cancer | 3.756 | 24h | [2] |

| HL-60 | Human Promyelocytic Leukemia | < 0.24 (as ng/mL) | Not Specified | [3] |

In Silico Modeling Workflow

A structured in silico workflow can efficiently guide the investigation of this compound's bioactivity, from initial characterization to the identification of potential molecular targets and the prediction of its biological effects.

Proposed in silico workflow for this compound bioactivity modeling.

Signaling Pathway Diagrams

Visual representations of the key signaling pathways potentially modulated by this compound are essential for understanding its mechanism of action.

NF-κB Signaling Pathway

Predicted inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

Predicted inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols for Validation

The following protocols provide detailed methodologies for the experimental validation of the in silico predictions for this compound's bioactivity.

MTT Assay for Anticancer Activity

This assay assesses the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][6][7]

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct.[8]

-

Complete culture medium.

-

This compound (or test compound).

-

TNF-α (or another NF-κB activator).

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to account for cytotoxicity.

-

Calculate the percentage inhibition of NF-κB activity relative to the TNF-α-stimulated vehicle control.[9][10][11]

COX-2 Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on COX-2 enzyme activity.

Materials:

-

Recombinant human COX-2 enzyme.

-

COX Assay Buffer.

-

COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2).

-

Arachidonic Acid (substrate).

-

COX Cofactor.

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

96-well black microplate.

-

Fluorometric plate reader.

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

In the wells of the microplate, add the reaction mixture, followed by the test compound (this compound) at various concentrations or a vehicle control.

-

Add the recombinant COX-2 enzyme to all wells except the blank.

-

Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Immediately measure the fluorescence kinetically for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

-

Determine the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle control.[12][13][14][15]

Conclusion

The in silico modeling approach detailed in this guide provides a powerful and efficient framework for investigating the bioactivity of this compound. By leveraging computational tools for ADMET prediction, molecular docking, and pathway analysis, researchers can generate robust hypotheses about the therapeutic potential of this natural product. The use of arctiin as a proxy for quantitative data offers valuable benchmarks for these predictions. The subsequent experimental validation using the provided detailed protocols for anticancer and anti-inflammatory assays is a critical step in confirming the in silico findings and advancing this compound towards potential clinical applications. This integrated approach of computational modeling and experimental validation is poised to accelerate the translation of promising natural products like this compound into novel therapeutics.

References

- 1. gavinpublishers.com [gavinpublishers.com]

- 2. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. assaygenie.com [assaygenie.com]

- 13. 2.6. COX-2 Inhibition Assay [bio-protocol.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. abcam.com [abcam.com]

An In-depth Technical Guide to the Biosynthesis of Nitidine in Plants

A Note on Nomenclature: Initial research into the biosynthesis of "Nitidanin" revealed ambiguity in its chemical identity, with sources referring to it as both a lignan and a benzophenanthridine alkaloid. Further investigation strongly suggests that the intended compound of interest is Nitidine , a well-characterized benzophenanthridine alkaloid. This guide will, therefore, focus on the established biosynthetic pathway of Nitidine.

Introduction

Nitidine is a quaternary benzophenanthridine alkaloid found in various plant species, notably in the family Rutaceae, such as Zanthoxylum nitidum. It belongs to the broader class of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities. Nitidine itself has garnered significant interest from researchers and drug development professionals for its cytotoxic, anti-inflammatory, and potential anti-cancer properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for synthetic biology applications.

This technical guide provides a comprehensive overview of the biosynthetic pathway of Nitidine, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It includes quantitative data where available, detailed experimental protocols for key cited experiments, and visual diagrams of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Biosynthetic Pathway of Nitidine

The biosynthesis of Nitidine is a complex process that originates from the general phenylpropanoid pathway and proceeds through the core benzylisoquinoline alkaloid pathway. The central precursor for a vast array of BIAs, including Nitidine, is (S)-reticuline. From (S)-reticuline, the pathway to Nitidine involves the formation of a protoberberine intermediate, which is then converted to the benzophenanthridine scaffold.

From (S)-Reticuline to (S)-Scoulerine: The Berberine Bridge Enzyme

The first committed step in the formation of the protoberberine backbone from (S)-reticuline is catalyzed by the Berberine Bridge Enzyme (BBE) . This flavin-dependent oxidase is a key enzyme that forms the "berberine bridge," a C-C bond between the N-methyl group and the phenolic ring of (S)-reticuline, yielding (S)-scoulerine.[1][2][3] This reaction is unique in biochemistry and represents a critical branch point in BIA metabolism.[2]

Formation of the First Methylenedioxy Bridge: (S)-Cheilanthifoline Synthase

(S)-Scoulerine undergoes the formation of a methylenedioxy bridge, a characteristic feature of many BIAs. This reaction is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase.[4][5][6][7] This enzyme specifically acts on (S)-scoulerine to form (S)-cheilanthifoline.

Formation of the Second Methylenedioxy Bridge: (S)-Stylopine Synthase

Following the formation of (S)-cheilanthifoline, a second methylenedioxy bridge is installed by the action of (S)-stylopine synthase .[7][8][9][10] This is another cytochrome P450-dependent enzyme that converts (S)-cheilanthifoline into (S)-stylopine. The two methylenedioxy bridges are crucial structural features of the subsequent intermediates leading to Nitidine.

From Protoberberine to Benzophenanthridine Skeleton

The conversion of the protoberberine alkaloid (S)-stylopine to the benzophenanthridine skeleton is a multi-step process. (S)-stylopine is first N-methylated to form N-methylstylopine . This intermediate is then hydroxylated and the ring is opened to yield protopine . Protopine is then hydroxylated at the C6 position by protopine 6-hydroxylase . The resulting intermediate undergoes a rearrangement to form dihydrosanguinarine .

Downstream Modifications to Yield Nitidine

Dihydrosanguinarine is a key branch-point intermediate that can be converted to various benzophenanthridine alkaloids. The pathway to Nitidine involves a series of hydroxylation and methylation reactions. Dihydrosanguinarine is first converted to dihydrochelirubine . This is then hydroxylated at the 12-position by dihydrochelirubine-12-monooxygenase , a cytochrome P450 enzyme, to give 12-hydroxydihydrochelirubine .[11] Subsequent enzymatic steps, which are not yet fully characterized, are believed to involve O-methylation of the hydroxyl groups and finally, oxidation to the quaternary ammonium ion that is characteristic of Nitidine.

Quantitative Data

Quantitative data for the biosynthesis of Nitidine is limited. However, some kinetic parameters for related enzymes have been reported.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Plant Source | Reference |

| (S)-stylopine synthase | (S)-cheilanthifoline | - | 13.8 | Argemone mexicana | [12] |

Experimental Protocols

Enzyme Assay for (S)-Stylopine Synthase

This protocol is adapted from studies on methylenedioxy bridge-forming cytochrome P450 enzymes.

1. Enzyme Source: Microsomal fractions are prepared from plant cell suspension cultures (e.g., Eschscholzia californica or Chelidonium majus) or from heterologously expressed enzyme in yeast or insect cells.[7]

2. Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM NADPH

-

100 µM (S)-cheilanthifoline (substrate)

-

Microsomal protein (50-100 µg)

-

Total volume: 200 µL

3. Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for 30-60 minutes.

4. Reaction Termination and Product Extraction: The reaction is stopped by the addition of 100 µL of 0.1 M NaOH. The product, (S)-stylopine, is extracted with 500 µL of ethyl acetate.

5. Analysis: The extracted product is dried, redissolved in methanol, and analyzed by HPLC or LC-MS. The product is identified and quantified by comparison with an authentic standard of (S)-stylopine.

Visualizations

Biosynthetic Pathway of Nitidine

Caption: Biosynthetic pathway of Nitidine from (S)-Reticuline.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of Nitidine is a testament to the intricate and highly regulated nature of plant secondary metabolism. While the core pathway from (S)-reticuline to the benzophenanthridine skeleton is relatively well-understood, the terminal steps leading to the specific decoration of Nitidine require further elucidation. The identification and characterization of the enzymes responsible for the final hydroxylation, O-methylation, and oxidation steps will be crucial for the complete reconstruction of the pathway.

For researchers and drug development professionals, a thorough understanding of this pathway opens up several avenues for future research. Metabolic engineering of plants or microbial hosts to overproduce Nitidine could provide a sustainable source of this valuable compound. Furthermore, the enzymes of this pathway represent a rich source of biocatalysts for the chemoenzymatic synthesis of Nitidine analogues with potentially improved pharmacological properties. The continued exploration of the Nitidine biosynthetic pathway will undoubtedly contribute to advancements in natural product chemistry, synthetic biology, and drug discovery.

References

- 1. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-cheilanthifoline synthase - Wikipedia [en.wikipedia.org]

- 5. ENZYME - 1.14.19.65 (S)-cheilanthifoline synthase [enzyme.expasy.org]

- 6. creative-enzymes.com [creative-enzymes.com]

- 7. Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-stylopine synthase - Wikipedia [en.wikipedia.org]

- 9. ENZYME - 1.14.19.64 (S)-stylopine synthase [enzyme.expasy.org]

- 10. enzyme-database.org [enzyme-database.org]

- 11. ENZYME - 1.14.14.101 dihydrochelirubine 12-monooxygenase [enzyme.expasy.org]

- 12. uniprot.org [uniprot.org]

Methodological & Application

Application Note: Protocol for In Vitro Anti-Inflammatory Assay

Evaluating the Anti-Inflammatory Potential of Compound N (Nitidanin)

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases.[1][2] The identification of novel anti-inflammatory agents is a key objective in drug discovery. In vitro assays provide a rapid, cost-effective, and controlled environment for the initial screening and mechanistic characterization of potential therapeutic compounds.[3]

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of a novel compound, hereafter referred to as Compound N (this compound) . The protocol utilizes the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.[4][5] The key inflammatory markers that will be assessed are nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of cyclooxygenase-2 (COX-2).

Inflammatory Signaling Pathway Overview

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade, primarily involving the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, IKKα/β is activated, leading to the phosphorylation of IκBα, its subsequent degradation, and the release of NF-κB.[6] NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, and various cytokines like TNF-α and IL-6.[6][7]

Experimental Workflow

The overall workflow involves culturing RAW 264.7 cells, assessing compound cytotoxicity, treating the cells with LPS and varying concentrations of Compound N (this compound), and finally, analyzing the key inflammatory markers from the cell supernatant and lysates.

Detailed Experimental Protocols

Cell Culture and Reagents

-

Cell Line: RAW 264.7 Murine Macrophage Cell Line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.[4]

-

Reagents: Lipopolysaccharide (LPS) from E. coli, Compound N (this compound) dissolved in DMSO, MTT reagent, Griess Reagent, ELISA kits for TNF-α and IL-6, antibodies for COX-2 and β-actin.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

It is essential to determine the non-toxic concentration range of Compound N.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Compound N (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[4][5]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 1 x 10⁵ cells/mL.[4] After 24 hours, pre-treat cells with non-toxic concentrations of Compound N for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[5] Include control (no treatment), LPS-only, and Compound N-only groups.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[5]

-

Incubation and Reading: Incubate at room temperature for 15 minutes, protected from light. Measure the absorbance at 540 nm.[5]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[5]

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

The levels of TNF-α and IL-6 in the culture supernatant are measured using a sandwich ELISA.[8][9][10]

-

Supernatant: Use the supernatant collected from the same experiment described in section 4.3.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. The general steps are:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[9]

-

Wash the plate and block non-specific binding sites.[9]

-

Add standards and samples (supernatants) to the wells and incubate.[8]

-

Wash the plate and add a biotin-conjugated detection antibody.[8]

-

Wash and add an enzyme-labeled streptavidin (e.g., HRP-streptavidin).[10]

-

Wash and add a chromogenic substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[8]

Protocol 4: COX-2 Protein Expression (Western Blot)

This protocol assesses if Compound N affects the protein levels of COX-2.

-

Cell Lysis: After collecting the supernatant (from section 4.3), wash the remaining cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.[6] Also, probe for a loading control like β-actin.

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the COX-2 expression to the β-actin loading control.

Data Presentation

Hypothetical results for the assays are presented below. All experiments are performed in triplicate and data are expressed as mean ± standard deviation (SD).

Table 1: Cytotoxicity of Compound N on RAW 264.7 Cells

| Compound N (µM) | Cell Viability (%) |

|---|---|

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 99.1 ± 3.8 |

| 5 | 98.5 ± 4.1 |

| 10 | 97.2 ± 3.5 |

| 25 | 95.8 ± 4.9 |

| 50 | 70.3 ± 5.2 |

| 100 | 45.1 ± 6.1 |

Based on these results, non-toxic concentrations (≤ 25 µM) would be used for subsequent anti-inflammatory assays.

Table 2: Effect of Compound N on LPS-Induced Nitric Oxide (NO) Production

| Treatment Group | NO Concentration (µM) | % Inhibition |

|---|---|---|

| Control (Untreated) | 2.1 ± 0.5 | - |

| LPS (1 µg/mL) | 45.8 ± 3.2 | 0% |

| LPS + Compound N (5 µM) | 35.2 ± 2.8 | 23.1% |

| LPS + Compound N (10 µM) | 24.6 ± 2.1 | 46.3% |

| LPS + Compound N (25 µM) | 15.3 ± 1.9 | 66.6% |

Table 3: Effect of Compound N on LPS-Induced Cytokine Production

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control (Untreated) | 45 ± 8 | 22 ± 5 |

| LPS (1 µg/mL) | 3250 ± 210 | 1840 ± 150 |

| LPS + Compound N (5 µM) | 2580 ± 180 | 1450 ± 120 |

| LPS + Compound N (10 µM) | 1830 ± 150 | 980 ± 95 |

| LPS + Compound N (25 µM) | 970 ± 110 | 510 ± 60 |

Table 4: Effect of Compound N on LPS-Induced COX-2 Protein Expression

| Treatment Group | Relative COX-2 Expression (Normalized to β-actin) |

|---|---|

| Control (Untreated) | 0.05 ± 0.01 |

| LPS (1 µg/mL) | 1.00 ± 0.00 |

| LPS + Compound N (5 µM) | 0.81 ± 0.07 |

| LPS + Compound N (10 µM) | 0.55 ± 0.06 |

| LPS + Compound N (25 µM) | 0.28 ± 0.04 |

Conclusion

This application note provides a comprehensive set of protocols to assess the in vitro anti-inflammatory activity of Compound N (this compound). By evaluating its effect on nitric oxide production, pro-inflammatory cytokine secretion, and COX-2 expression in LPS-stimulated macrophages, researchers can obtain robust preliminary data on its therapeutic potential and mechanism of action. The presented workflow and methods are standard in the field, ensuring reliable and reproducible results for drug development professionals.

References

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. h-h-c.com [h-h-c.com]

Application Notes and Protocols for Assessing the Antiviral Activity of a Novel Compound Against Hepatitis C Virus (HCV)

Disclaimer: Information regarding the specific antiviral agent "Nitidanin" is not available in the public domain. Therefore, these application notes and protocols provide a generalized framework for assessing the anti-HCV activity of a hypothetical novel antiviral compound, hereafter referred to as "the compound." These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Hepatitis C virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, but the emergence of drug-resistant variants and the need for more accessible therapies necessitate the continued discovery and development of new anti-HCV agents. This document outlines a comprehensive suite of in vitro assays to determine the antiviral efficacy and cytotoxicity of a novel compound against HCV.

The primary methods for evaluating anti-HCV activity in a laboratory setting include cell culture-based HCV infection systems (HCVcc), subgenomic replicon systems, and various biochemical and molecular assays to quantify viral replication and protein expression. Concurrently, cytotoxicity assays are crucial to ensure that the observed antiviral effect is not a result of host cell death.[1][2][3]

I. Determination of Antiviral Efficacy (EC50)

The half-maximal effective concentration (EC50) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In the context of antiviral research, it represents the concentration at which the compound inhibits 50% of viral activity.

A. HCV Replicon Assay

HCV replicons are self-replicating subgenomic or genomic viral RNAs that can be stably maintained in human hepatoma cell lines, most commonly Huh-7 cells.[4][5][6][7] They are a powerful tool for screening antiviral compounds that target the viral replication machinery.[4][5][6][7] Reporter genes, such as luciferase, are often incorporated into the replicon for a high-throughput, quantitative readout of viral replication.[8][9]

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for determining the EC50 of a compound using an HCV replicon assay.

Protocol: HCV Luciferase Reporter Replicon Assay

-

Cell Seeding: Seed Huh-7 cells harboring a luciferase-reporting HCV replicon (e.g., genotype 1b or 2a) in white, clear-bottom 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in DMEM. The final concentrations should typically range from 0.1 nM to 100 µM.

-

Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor like sofosbuvir).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Data Analysis: Normalize the luciferase readings of the compound-treated wells to the vehicle control wells (representing 100% replication). Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.

B. HCV Cell Culture (HCVcc) Infection Assay

The HCVcc system utilizes infectious virus particles generated in cell culture to study the entire viral life cycle, including entry, replication, assembly, and release.[10][11] This system is essential for identifying inhibitors that target stages of the viral life cycle other than replication.[12]

Experimental Workflow: HCVcc Infection Assay

Caption: Workflow for determining the EC50 of a compound using an HCVcc infection assay.

Protocol: HCVcc Infection Assay with qRT-PCR Readout

-

Cell Seeding: Seed Huh-7.5 cells in 96-well plates at a density of 1 x 10^4 cells per well.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Infection: Infect the cells with an HCVcc strain (e.g., JFH-1) at a multiplicity of infection (MOI) of 0.1 for 4 hours.

-

Treatment: After infection, remove the virus inoculum, wash the cells with phosphate-buffered saline (PBS), and add 100 µL of fresh medium containing serial dilutions of the compound.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit).

-

qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify the intracellular HCV RNA levels.[13][14][15][16][17] Use primers and probes specific for the HCV 5' untranslated region (UTR). Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the percentage of HCV RNA inhibition relative to the vehicle-treated control and determine the EC50 value as described for the replicon assay.

II. Determination of Cytotoxicity (CC50)

The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. It is essential to determine the CC50 to ensure that the antiviral activity of the compound is not due to its toxicity to the host cells.[1][3][18]

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining the CC50 of a compound using a cell viability assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Add serial dilutions of the compound to the cells, mirroring the concentrations used in the antiviral assays.

-

Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value using non-linear regression.

III. Data Presentation and Selectivity Index

The results from the antiviral efficacy and cytotoxicity assays should be summarized in a clear and structured table for easy comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it is toxic to host cells.

| Compound | Assay Type | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| The Compound | Replicon | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |

| HCVcc | 2a | [Insert Value] | [Insert Value] | [Calculate Value] | |

| Positive Control | Replicon | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |

| (e.g., Sofosbuvir) | HCVcc | 2a | [Insert Value] | [Insert Value] | [Calculate Value] |

IV. Mechanistic Studies

To understand how the compound inhibits HCV, further mechanistic studies can be performed.

A. Western Blot Analysis for HCV Protein Expression

Western blotting can be used to assess the effect of the compound on the expression levels of specific HCV proteins, such as NS3, NS5A, and NS5B.[19][20][21][22][23]

Protocol: Western Blot for HCV Proteins

-

Sample Preparation: Treat HCV replicon-containing cells or HCVcc-infected cells with the compound at concentrations around its EC50. After incubation, lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for HCV proteins (e.g., anti-NS5A) and a loading control (e.g., anti-GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative reduction in viral protein expression.

B. Elucidating the Mechanism of Action

The mechanism of action of an antiviral drug can involve targeting various stages of the viral life cycle.[24][25][26][27]

Potential Viral and Host Targets for Anti-HCV Drugs

Caption: Key stages of the HCV life cycle and potential targets for antiviral intervention.

Further experiments, such as time-of-addition assays, can help pinpoint the specific stage of the HCV life cycle that is inhibited by the compound. Additionally, investigating the compound's effect on host factors involved in HCV replication, such as lipid metabolism or innate immune signaling pathways, may reveal a host-targeting mechanism.[28][29][30] For instance, the activation of the interferon signaling pathway is a known host-mediated antiviral response.

Simplified Interferon Signaling Pathway

Caption: A simplified diagram of the RIG-I-like receptor (RLR) pathway leading to an antiviral state.

By employing these detailed protocols and assays, researchers can effectively characterize the in vitro antiviral activity and safety profile of a novel compound against HCV, providing a solid foundation for further preclinical and clinical development.

References

- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Quantification of hepatitis C virus RNA by RT-PCR in comparison to the branched DNA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. logan.testcatalog.org [logan.testcatalog.org]

- 15. childrensmn.org [childrensmn.org]

- 16. Hepatitis C Virus RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]

- 17. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. biocompare.com [biocompare.com]

- 20. Early detection of anti-HCc antibody in acute hepatitis C virus (HCV) by western blot (immunoblot) using a recombinant HCV core protein fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. introlab.net [introlab.net]

- 22. journals.asm.org [journals.asm.org]